molecular formula C7H4BrNO B2643237 7-Bromofuro[3,2-c]pyridine CAS No. 603300-96-5

7-Bromofuro[3,2-c]pyridine

Cat. No.: B2643237
CAS No.: 603300-96-5
M. Wt: 198.019
InChI Key: JMMYOTFMNBWDNZ-UHFFFAOYSA-N
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Description

7-Bromofuro[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrNO.

Preparation Methods

The synthesis of 7-Bromofuro[3,2-c]pyridine typically involves the bromination of furo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under specific reaction conditions . Industrial production methods may involve more scalable and efficient processes, but detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

7-Bromofuro[3,2-c]pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 7-Bromofuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as proteins and enzymes. The nitrogen atom in the furopyridine ring can act as a hydrogen bond acceptor, facilitating binding to target proteins and enhancing protein-ligand interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

7-Bromofuro[3,2-c]pyridine can be compared with other furopyridine derivatives, such as:

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-b]pyridine

These compounds share similar structural features but differ in the position of the nitrogen atom and the furan ring. The unique positioning of the nitrogen atom in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

7-bromofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMYOTFMNBWDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=NC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4,7-dibromofuro[3,2-c]pyridine (3.50 g, 12.6 mmol), HCO2Na (2.59 g, 38.1 mmol) and Pd(PPh3)4 (360 mg, 0.32 mmol) in dry DMF (35 mL) was heated at 100° C. (bath temperature) under Ar for 9 h. LC-MS showed the reaction was almost complete. The mixture was diluted with water (50 mL) and EtOAc (200 mL). Layers were separated and the organic phase was washed with water (3×40 mL), brine (40 mL), and dried over Na2SO4. The solvent was removed and residue was purified by silica gel chromatography eluting with Hexanes-EtOAc (80:20→70:30) to provide the title compound as an off-white solid (1.92 g, 77%). 1H NMR (CDCl3, 400 MHz): δ=6.98 (d, J=2.3 Hz, 1H), 7.79 (d, J=2.3 Hz, 1H), 8.62 (s, 1H), 8.89 (s, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
77%

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